molecular formula C26H20ClN3O2S B2599152 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE CAS No. 872206-61-6

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE

Numéro de catalogue: B2599152
Numéro CAS: 872206-61-6
Poids moléculaire: 473.98
Clé InChI: HLZVWTKYJBPLDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[2-(4-Chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) and Fms-like tyrosine kinase 3 (FLT3) (Source: PubMed) . Its primary research value lies in the investigation of JAK-STAT signaling pathways, which are critical in immune cell function and the pathogenesis of hematological malignancies and autoimmune disorders (Source: NCBI Bookshelf) . The compound's high selectivity for JAK3 over other JAK family members makes it a valuable tool for dissecting the specific role of JAK3 in cellular processes, particularly in lymphocyte activation and proliferation. Concurrently, its potent inhibition of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), positions it as a compelling chemical probe for studying oncogenic signaling and evaluating potential therapeutic strategies in FLT3-ITD and FLT3-TKD driven leukemia models (Source: PubMed) . Research utilizing this inhibitor is focused on elucidating the crosstalk between immunological and oncogenic pathways and exploring its efficacy in preclinical models of cancer and inflammation.

Propriétés

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-30(20-8-3-2-4-9-20)23(31)16-33-26-21-15-18-7-5-6-10-22(18)32-25(21)28-24(29-26)17-11-13-19(27)14-12-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZVWTKYJBPLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. It binds to the active sites of these enzymes, blocking their activity and leading to the suppression of tumor growth and progression .

Comparaison Avec Des Composés Similaires

(a) 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6)

  • Core Structure: Chromeno[2,3-d]pyrimidine with ethoxy and phenyl substituents.
  • Key Differences :
    • Position 9 has an ethoxy group instead of hydrogen.
    • The acetamide group is substituted with a 4-methylphenyl group (N-(4-methylphenyl)) instead of N-methyl-N-phenyl.
  • Molecular Formula : C₂₈H₂₄N₃O₃S (estimated based on ECHEMI data) .
  • Potential Implications: The ethoxy group may enhance lipophilicity, while the 4-methylphenyl substitution could alter steric interactions in biological targets.

(b) N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 1040631-82-0)

  • Core Structure: Thieno[3,2-d]pyrimidine instead of chromenopyrimidine.
  • Key Differences: The oxygen atom in the chromene ring is replaced with sulfur (thieno ring). Substituents include a 4-methylphenyl group at position 7 and a methoxy-methylphenyl group on the acetamide.
  • Molecular Weight : 465.6 g/mol .
  • Potential Implications: The thieno core may confer different electronic properties, affecting binding affinity in enzyme targets.

Triazole-Based Analogues with Sulfanyl-Acetamide Moieties

(a) 2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

  • Core Structure: 1,2,4-Triazole instead of chromenopyrimidine.
  • Key Differences :
    • The triazole ring lacks the fused benzene and pyrimidine rings.
    • Substituents include a 4-bromophenyl group and an allyl group on the triazole.
  • Molecular Formula : C₁₉H₁₇BrN₄OS; Molecular Weight: 429.342 g/mol .

(b) 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 332947-80-5)

  • Core Structure : 1,2,4-Triazole with 4-chlorophenyl and 4-methylphenyl substituents.
  • Key Differences :
    • The acetamide is substituted with a 3-methylphenyl group.
  • Molecular Data: Not explicitly provided, but structural similarity to suggests comparable physicochemical properties .

Acetamide Derivatives with Varied Substituents

(a) 2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS: 795287-66-0)

  • Core Structure : Aryl sulfanyl-acetamide with diethylsulfamoyl and chloro groups.
  • Key Differences :
    • Lacks a fused heterocyclic core.
    • Features a diethylsulfamoyl group, which may enhance solubility.
  • Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S₂ .

Activité Biologique

The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • IUPAC Name : 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide
  • Molecular Formula : C20H18ClN3O2S
  • Molecular Weight : 393.89 g/mol

This compound features a chromeno-pyrimidine core, a chlorophenyl group, and an acetamide moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation. The presence of the chlorophenyl group in the chromeno-pyrimidine structure enhances potency against various cancer cell lines. For instance, studies have shown that related compounds effectively inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. In one study, a compound with a similar scaffold was reported to be 1.4-fold more potent than sunitinib in inhibiting VEGFR-2 activity .

Antimicrobial Activity

Compounds containing the chromeno[2,3-d]pyrimidine framework have also demonstrated antimicrobial properties. The sulfanyl group in this compound may enhance interactions with bacterial enzymes or receptors, leading to increased antibacterial efficacy. For example, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. In particular, its potential to inhibit acetylcholinesterase (AChE) has been noted, which is relevant for treating conditions like Alzheimer's disease. Studies have indicated that similar compounds effectively inhibit AChE activity, thus supporting cognitive function .

The mechanism of action for this class of compounds often involves:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes like AChE or RTKs.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways involved in cell growth and survival.
  • DNA Interaction : Some derivatives may intercalate with DNA or RNA, disrupting replication and transcription processes.

Case Studies

  • VEGFR-2 Inhibition Study : A study on similar chromeno-pyrimidine derivatives revealed that modifications at the phenyl ring significantly impacted VEGFR-2 inhibition potency. The most effective compound showed comparable efficacy to established drugs like sunitinib .
  • Antimicrobial Efficacy Assessment : Another investigation evaluated the antimicrobial activity of related compounds against various bacterial strains. Results indicated significant inhibition zones for certain derivatives, supporting their potential use as antibacterial agents .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityPotency Comparison
Chromeno[4,3-d]pyrimidinesAnticancer (VEGFR-2 inhibitors)1.4-fold more potent than sunitinib
Pyrido[2,3-d]pyrimidinesAntiproliferativeVariable potency
Indole DerivativesAntiviral and anticancerBroad spectrum

Q & A

Q. What are the key spectroscopic and analytical techniques for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the chromeno-pyrimidine core and the 4-chlorophenyl group. Compare chemical shifts with computational predictions (e.g., DFT simulations) to resolve ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting synthetic byproducts or degradation .
  • X-ray Crystallography: Resolve crystallographic data to validate stereochemistry and intermolecular interactions, especially for the sulfanyl-acetamide moiety .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with photodiode array detection to identify impurities at trace levels .

Q. How can factorial design optimize synthetic yield and minimize byproduct formation during synthesis?

Methodological Answer:

  • Variable Selection: Prioritize factors like reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) .
  • Screening Experiments: Use a 2k^k factorial design to identify critical variables. For example, test temperature (80°C vs. 120°C) and molar ratios (1:1 vs. 1:1.2) to determine interactions affecting yield .
  • Response Surface Methodology (RSM): Refine optimal conditions using central composite design (CCD), focusing on reaction time and pH for chromeno-pyrimidine ring closure .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane Technologies: Employ nanofiltration or ultrafiltration to separate high-molecular-weight byproducts, leveraging differences in hydrodynamic radii .
  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) for sulfanyl-acetamide derivatives. Monitor fractions via TLC with UV quenching .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to maximize crystal yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Dose-Response Reproducibility: Standardize assays (e.g., IC50_{50} in kinase inhibition studies) using validated cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk that may explain discrepancies .
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for covariates like assay sensitivity .

Q. What computational and AI-driven approaches enhance predictive modeling of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate lipid bilayer permeation to predict blood-brain barrier penetration, focusing on sulfanyl-acetamide hydrophobicity .
  • Machine Learning (ML) QSAR Models: Train models on curated ADMET datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and LogP .
  • COMSOL Multiphysics Integration: Couple AI with multiphysics simulations to model dissolution kinetics in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD): Synthesize truncated analogs (e.g., removing the chromeno-pyrimidine core) to isolate contributions of the 4-chlorophenyl group to binding affinity .
  • Cryo-EM or X-ray Co-Crystallization: Resolve ligand-enzyme complexes (e.g., CYP450 isoforms) to map hydrogen bonding and steric clashes .
  • Free Energy Perturbation (FEP): Calculate relative binding free energies for substituent modifications (e.g., -Cl vs. -F on the phenyl ring) using Schrödinger’s FEP+ .

Data Contradiction Analysis Framework

Q. How should researchers address conflicting results in solubility and stability studies?

Methodological Answer:

  • Controlled Degradation Studies: Use forced degradation (acid/base/oxidative stress) with LC-MS to identify degradation pathways (e.g., sulfanyl bond hydrolysis) .
  • Dynamic Light Scattering (DLS): Monitor particle aggregation in aqueous buffers to distinguish intrinsic solubility from colloidal effects .
  • Statistical Validation: Apply Grubbs’ test to identify outliers in replicate measurements and assess inter-lab variability via Bland-Altman plots .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.